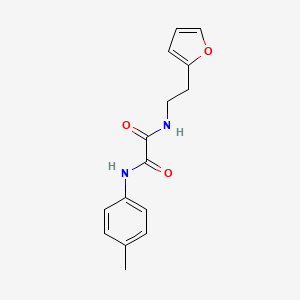

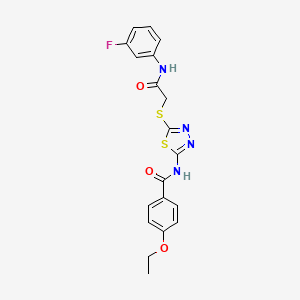

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

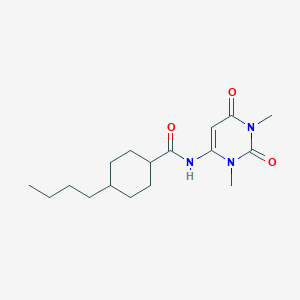

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. FTO inhibitor is a small molecule that targets the fat mass and obesity-associated protein (FTO), an enzyme that plays a crucial role in the regulation of energy homeostasis and metabolism.

Applications De Recherche Scientifique

Catalytic Activity Enhancement in Coupling Reactions N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, has been found effective in enhancing catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This discovery opens pathways for the development of efficient catalysts in organic synthesis, particularly for the coupling of a broad range of (hetero)aryl bromides with various amines, which are crucial for pharmaceutical manufacturing (Bhunia, Kumar, & Ma, 2017).

Sustainable Synthesis Approaches In a separate study, the synthesis of 2,3-disubstituted furan using diethylene glycol demonstrates a sustainable approach in organic chemistry. This method highlights the potential for environmentally friendly synthesis processes by employing less hazardous chemicals and producing cleaner waste, thus contributing to green chemistry initiatives (Yu et al., 2015).

Corrosion Inhibition A novel corrosion inhibitor synthesized from biomass platform molecules, showcasing the compound's potential in industrial applications to protect metals against corrosion in acidic environments. This aligns with the green chemistry principle of utilizing renewable resources for creating high-performance materials (Chen et al., 2021).

Nanomaterial Synthesis and Application Research on niobium pentoxide nanowires for ethanolysis of furfuryl alcohol to produce biofuels demonstrates the role of furan derivatives in catalyzing reactions relevant to energy conversion. This indicates the utility of such compounds in developing new materials for sustainable energy solutions (Zhang et al., 2020).

Photoinduced Oxidative Annulation A study on the photoinduced direct oxidative annulation of furan derivatives showcases their potential in synthesizing polyheterocyclic compounds through environmentally friendly processes. This method emphasizes the importance of furan derivatives in constructing complex organic structures without the need for transition metals or oxidants, paving the way for greener synthetic methodologies (Zhang et al., 2017).

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)ethyl]-N'-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-11-4-6-12(7-5-11)17-15(19)14(18)16-9-8-13-3-2-10-20-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIYTWNPLVWWJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

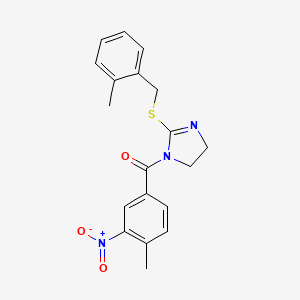

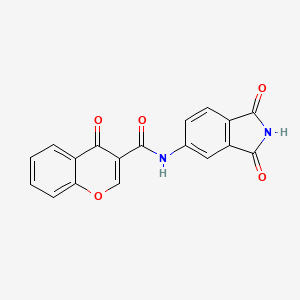

![N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2753988.png)

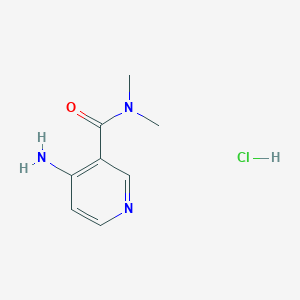

![Methyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2753997.png)

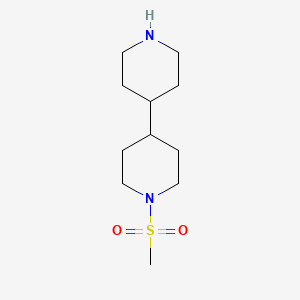

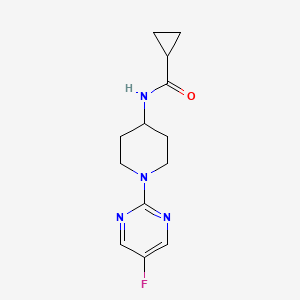

![1-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2754003.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2754005.png)